molecular formula C22H16N2O4 B12701385 Benzamide, N-((4-cyanobenzoyl)oxy)-N-(phenylmethoxy)- CAS No. 220168-52-5

Benzamide, N-((4-cyanobenzoyl)oxy)-N-(phenylmethoxy)-

Cat. No.: B12701385
CAS No.: 220168-52-5
M. Wt: 372.4 g/mol
InChI Key: RUXLDXUQVZKWOC-UHFFFAOYSA-N
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Description

Benzamide, N-((4-cyanobenzoyl)oxy)-N-(phenylmethoxy)- is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a benzamide core with additional functional groups that may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-((4-cyanobenzoyl)oxy)-N-(phenylmethoxy)- typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting benzoyl chloride with an amine under basic conditions.

    Introduction of the Cyanobenzoyl Group: This step may involve the reaction of the benzamide intermediate with 4-cyanobenzoyl chloride in the presence of a base.

    Addition of the Phenylmethoxy Group: The final step could involve the reaction of the intermediate with phenylmethanol under acidic or basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-((4-cyanobenzoyl)oxy)-N-(phenylmethoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitriles to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of specialty chemicals or as a precursor in manufacturing processes.

Mechanism of Action

The mechanism of action of Benzamide, N-((4-cyanobenzoyl)oxy)-N-(phenylmethoxy)- would depend on its specific interactions with biological targets. Generally, benzamides can interact with enzymes or receptors, modulating their activity. The presence of the cyanobenzoyl and phenylmethoxy groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound, known for its use in pharmaceuticals.

    N-(4-cyanobenzoyl)benzamide: A related compound with similar functional groups.

    N-(phenylmethoxy)benzamide: Another related compound with a phenylmethoxy group.

Uniqueness

Benzamide, N-((4-cyanobenzoyl)oxy)-N-(phenylmethoxy)- is unique due to the combination of its functional groups, which may impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

220168-52-5

Molecular Formula

C22H16N2O4

Molecular Weight

372.4 g/mol

IUPAC Name

[benzoyl(phenylmethoxy)amino] 4-cyanobenzoate

InChI

InChI=1S/C22H16N2O4/c23-15-17-11-13-20(14-12-17)22(26)28-24(21(25)19-9-5-2-6-10-19)27-16-18-7-3-1-4-8-18/h1-14H,16H2

InChI Key

RUXLDXUQVZKWOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CON(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)C#N

Origin of Product

United States

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